ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . This reaction generally takes place at room temperature in a polar aprotic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Photoinitiation: The compound acts as a photoinitiator in UV-curing coatings and inks, initiating the polymerization of unsaturated prepolymers
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application, such as photoinitiation or pharmaceutical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A similar compound used in polymer chemistry and as a monomer for the synthesis of polymers.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator under LED light.
Uniqueness
Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in organic synthesis and industrial applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-5-14-10(13)8(2)9(12)6-7-11(3)4/h6-8H,5H2,1-4H3/b7-6+ |
InChI Key |
GBDHBOMTJZGWKD-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C(C)C(=O)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.